molecular formula C7H4BrF3Mg B12635746 Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide

Cat. No.: B12635746
M. Wt: 249.31 g/mol
InChI Key: QIDMMIHDDGMYOL-UHFFFAOYSA-M
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Description

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide is a chemical compound with the molecular formula C7H4BrF3Mg. This compound is of interest due to its unique structure, which includes a magnesium atom bonded to a trifluoromethyl-substituted benzene ring and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide typically involves the reaction of 1,2,4-trifluorobenzene with a magnesium reagent in the presence of a bromide source. One common method is the Grignard reaction, where 1,2,4-trifluorobenzene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a bromide source to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Mechanism of Action

The mechanism of action of Magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide involves its ability to participate in various chemical reactions due to the presence of the magnesium atom and the trifluoromethyl group. The magnesium atom can act as a Lewis acid, facilitating the formation of new bonds, while the trifluoromethyl group can enhance the compound’s reactivity and stability . The bromide ion can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

Biological Activity

The compound Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide is a complex organometallic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide can be represented as follows:

  • Molecular Formula : C7H5BrF3Mg
  • Molecular Weight : 254.3 g/mol
  • IUPAC Name : Magnesium bromide (1,2,4-trifluorophenyl)methanide

This compound features a magnesium atom coordinated to a bromide ion and a trifluoromethyl-substituted aromatic ring, which contributes to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Grignard Reagent Formation : The compound can act as a Grignard reagent, facilitating nucleophilic substitution reactions. This property allows it to engage in various organic transformations that can lead to biologically active compounds .
  • Antifungal Properties : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antifungal activity. The presence of the bromide ion may also contribute to the overall efficacy against fungal pathogens .
  • Cellular Interaction : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate cellular membranes and interact with biological targets .

Case Studies

  • Antifungal Activity Assessment :
    • A study evaluated the antifungal efficacy of magnesium bromide derivatives against various fungal strains. The results showed that the trifluoromethyl-substituted derivatives exhibited significant inhibition of fungal growth compared to non-substituted analogs .
  • Grignard Reactions in Synthesis :
    • In a series of experiments, magnesium; 1,2,4-trifluoro-5-methanidylbenzene; bromide was used in Grignard reactions to synthesize complex organic molecules. The efficiency of these reactions was attributed to the stability and reactivity of the Grignard reagent formed from this compound .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntifungalEffective against multiple fungal strains
Grignard ReagentFacilitates nucleophilic substitution
Cellular InteractionEnhanced membrane penetration due to lipophilicity

Properties

IUPAC Name

magnesium;1,2,4-trifluoro-5-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDMMIHDDGMYOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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